molecular formula C15H10F2N2O3 B2831266 3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105204-21-4

3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2831266
CAS No.: 1105204-21-4
M. Wt: 304.253
InChI Key: MTIAZWBMQHDEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H10F2N2O3 and its molecular weight is 304.253. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Decarboxylative Fluorination and Synthesis Applications

The fluorination of electron-rich heteroaromatics, such as furan and isoxazole derivatives, has been explored for its potential in creating fluorinated compounds. The transition-metal-free decarboxylative fluorination process is an effective method for synthesizing monomer compounds like 2- and 3-fluoroindoles, indicating the relevance of such techniques in modifying compounds similar to the one for various applications, including but not limited to pharmaceuticals and materials science (Xi Yuan, Jian-Fei Yao, & Zhen-Yu Tang, 2017).

Heteroaromatic Compounds in Polymer Chemistry

Research into furan and benzochalcogenodiazole-based monomers has demonstrated their utility in creating multichromic polymers through a donor–acceptor approach. This highlights the potential of utilizing compounds with furan and isoxazole components in the development of advanced materials with specific electronic and optical properties, pointing to applications in electronics and photonics (Merve İçli-Özkut et al., 2013).

Antiplasmodial Activities

Studies on acyl derivatives of furazanes, a structure related to the query compound, have shown significant activity against strains of Plasmodium falciparum. This suggests the potential of furan and isoxazole-containing compounds in the development of new antimalarial agents. The research identifies the importance of the acyl moiety in determining the activity and cytotoxicity of these compounds, providing a foundation for future exploration in medicinal chemistry (Theresa Hermann et al., 2021).

Corrosion Inhibition

Amino acid compounds, including those with furan components, have been explored as eco-friendly corrosion inhibitors for steel in acidic solutions. This research underlines the potential of using furan derivatives as effective and environmentally benign corrosion inhibitors, which could be applicable in industrial processes and materials preservation (M. Yadav, T. Sarkar, & Taniya Purkait, 2015).

Properties

IUPAC Name

3,4-difluoro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-11-4-3-9(6-12(11)17)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIAZWBMQHDEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.